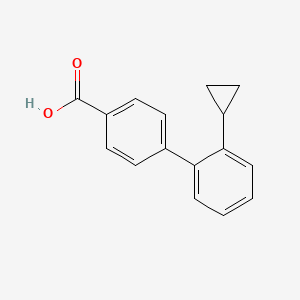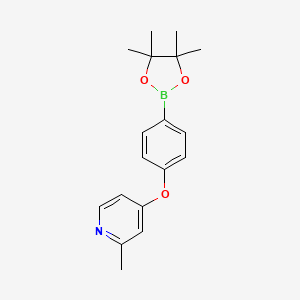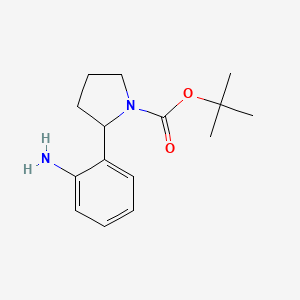
diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group attached to a pyran ring, along with two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl malonate with benzyl alcohol in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Diethyl 3-(hydroxy)-4-oxo-4H-pyran-2,5-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar in structure but contains a pyrrole ring instead of a pyran ring.
Diethyl 2-(ethoxymethylene)malonate: Contains ester groups but lacks the benzyloxy and pyran ring structure.
Uniqueness
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is unique due to its combination of a benzyloxy group and a pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C18H18O7 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
diethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C18H18O7/c1-3-22-17(20)13-11-25-16(18(21)23-4-2)15(14(13)19)24-10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
LREWATWZRHZOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


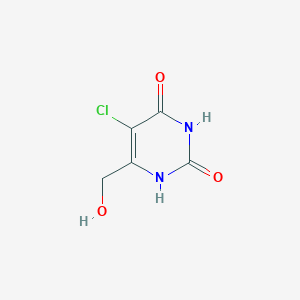
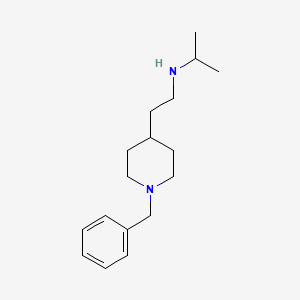

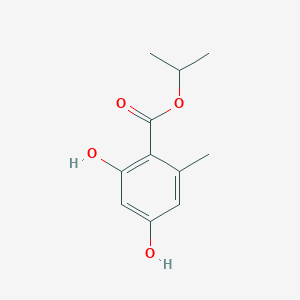
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

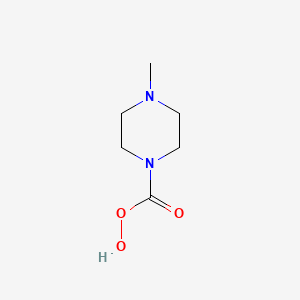

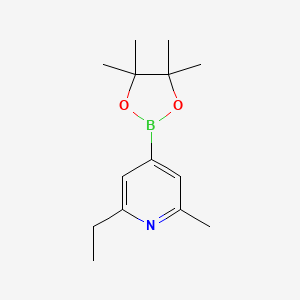
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
